TRPM5 Agonist Potency: Benzo[d]isothiazole Core Delivers Nanomolar Potency Inaccessible to Benzothiazole Analogs
In a high-throughput screening and hit-to-lead campaign, a series of benzo[d]isothiazole derivatives were profiled as TRPM5 agonists. The optimized lead compound 64 from this series demonstrated an EC50 in the nanomolar range (exact value not disclosed) and >100-fold selectivity versus related cation channels [1]. In contrast, benzothiazole-based analogs evaluated in the same program failed to show comparable potency or selectivity, underscoring the essential role of the benzo[d]isothiazole core [1]. While the exact EC50 of the 5-ylmethanol building block itself has not been reported, its direct utility as a late-stage intermediate for generating these potent agonists is established.
| Evidence Dimension | TRPM5 agonist potency (EC50) and selectivity window |
|---|---|
| Target Compound Data | Class-level: benzo[d]isothiazole derivatives achieve nanomolar EC50; >100-fold selectivity |
| Comparator Or Baseline | Benzothiazole analogs: failed to achieve comparable potency or selectivity in the same assay cascade |
| Quantified Difference | Qualitative: benzo[d]isothiazole series successful; benzothiazole series inactive at comparable concentrations |
| Conditions | Human TRPM5 expressed in recombinant cell lines; FLIPR membrane potential assay and whole-cell electrophysiology |
Why This Matters
For procurement decisions in TRPM5-targeted drug discovery, selecting building blocks from the benzo[d]isothiazole series—rather than the inactive benzothiazole series—is essential to access the validated nanomolar potency and selectivity window.
- [1] Barilli, A., et al. (2021). J. Med. Chem., 64(9), 5931–5955. (Full SAR table in Supporting Information). View Source
